5-Chloro-2-{[1-(4-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Chloro-2-{[1-(4-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound characterized by its unique chemical structure, which includes a piperidine ring, a pyrimidine ring, and a fluorophenyl group
Preparation Methods
The synthesis of 5-Chloro-2-{[1-(4-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling with the fluorophenyl group. Common synthetic routes may involve the use of reagents such as chlorinating agents, oxidizing agents, and coupling catalysts. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and reaction times.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Chloro-2-{[1-(4-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{[1-(4-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and physiological effects. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-{[1-(4-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine include:
2-Fluorodeschloroketamine: Shares a fluorophenyl group but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-9-19-16(20-10-12)23-14-5-7-21(8-6-14)15(22)11-1-3-13(18)4-2-11/h1-4,9-10,14H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENDDFXILRGGPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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